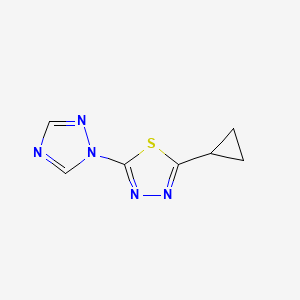![molecular formula C17H18FNOS2 B2499851 (5-Fluorbenzo[b]thiophen-2-yl)((1R,5S)-3-(Methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanon CAS No. 1788533-58-3](/img/structure/B2499851.png)
(5-Fluorbenzo[b]thiophen-2-yl)((1R,5S)-3-(Methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C17H18FNOS2 and its molecular weight is 335.46. The purity is usually 95%.
BenchChem offers high-quality (5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Neuere Forschungsarbeiten haben die Verwendung verwandter Verbindungen in der photokatalytischen Wasserstoffentwicklung untersucht. Beispielsweise untersuchte eine Studie 4,8-Bis(5-(2-Ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophen (BDTT), das eine ähnliche Thiophen-Einheit enthält .
- Eine Reihe von 5-Thiophen-2-yl-Pyrazolderivaten wurde als potente und selektive Cannabinoid-1 (CB1)-Rezeptor-Antagonisten untersucht. Computergestützte Analysen, einschließlich QSAR (Quantitative Struktur-Aktivitäts-Beziehung) und molekulares Docking, lieferten Einblicke in ihre Eigenschaften .
- Forscher haben wahrscheinlich die Synthese dieser Verbindung untersucht, einschließlich ihrer Stereochemie und Regioselektivität. Techniken wie NMR, HPLC und LC-MS wurden zur Charakterisierung eingesetzt .
Photokatalyse und Wasserstoffentwicklung
Cannabinoid-Rezeptor-Antagonisten
Chemische Synthese und Charakterisierung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of (5-fluorobenzo[b]thiophen-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone can involve multi-step organic reactions starting with commercially available precursors. The key steps typically include the formation of the benzothiophene core, fluorination, and the construction of the bicyclic octane system. Specific conditions like controlled temperature, pH, and the use of catalysts are crucial.
Industrial Production Methods: : Industrial synthesis of this compound might involve scale-up techniques that ensure cost-efficiency and high yield. Continuous-flow reactors, for example, could be employed to optimize the reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: : This compound can undergo various chemical transformations including:
Oxidation: : Introduction of oxygen functionalities.
Reduction: : Removal of oxygen or addition of hydrogen.
Substitution: : Replacement of functional groups, particularly at the fluorinated benzothiophene moiety.
Common Reagents and Conditions: : Reagents such as potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions are commonly used.
Major Products Formed: : The major products depend on the type of reaction but typically involve modified functional groups on the benzothiophene or octane ring.
Scientific Research Applications: This compound has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Medicine: : Investigation of its therapeutic potential, possibly targeting neurological pathways.
Industry: : Could be used in the development of new materials or pharmaceuticals.
Mechanism of Action: The mechanism by which this compound exerts its effects involves interaction with molecular targets:
Molecular Targets and Pathways: : Depending on its application, it may bind to specific receptors or enzymes, altering their activity. The exact pathways would require further experimental validation.
Comparison with Similar Compounds: When compared to similar compounds:
Uniqueness: : Its combination of a fluorinated benzothiophene and a bicyclic octane system is distinctive, offering unique reactivity and potential biological activity.
List of Similar Compounds: : Similar compounds might include benzothiophene derivatives or other bicyclic amines, but each with distinct modifications that alter their properties.
Got any deep-dive thoughts?
Eigenschaften
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNOS2/c1-21-14-8-12-3-4-13(9-14)19(12)17(20)16-7-10-6-11(18)2-5-15(10)22-16/h2,5-7,12-14H,3-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNRFHJAJGOITPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(4-fluorophenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2499773.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B2499775.png)


![(2Z)-2-[(4-acetylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2499780.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)pent-4-enamide](/img/structure/B2499782.png)


![1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B2499786.png)

